molecular formula C11H10FN3OS B2760757 N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide CAS No. 878218-34-9

N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide

Cat. No. B2760757
M. Wt: 251.28
InChI Key: CGHWVOIMKVVEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an acid hydrazide with carbon disulfide . Different electrophiles can then be synthesized by the reaction of respective anilines and 2-bromoacetylbromide in an aqueous medium .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs . They appear in the bacitracin, penicillin antibiotics, and various synthetic drugs .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Pharmacological Properties and Enzyme Inhibition

  • Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition : A derivative, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, showed potent inhibition of PI3Kα and mTOR in vitro and in vivo, indicating its potential for cancer therapy due to the crucial role of these enzymes in cell growth and survival (Stec et al., 2011).

Antimicrobial Activity

  • Antibacterial Properties : N-Phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized and showed significant in vitro antibacterial activities against various bacterial strains. These compounds were found to damage the cell membrane of Xanthomonas oryzae, indicating their potential as leads in the design of new antibacterial agents (Lu et al., 2020).

Anticancer Activity

  • Synthesis and Anticancer Screening : Imidazothiadiazole analogs were synthesized and evaluated for their cytotoxic activities against different cancer cell lines, highlighting the potential of thiazole derivatives as cancer therapeutics (Abu-Melha, 2021).

Anti-Inflammatory and Anesthetic Activities

  • Anti-Inflammatory Activity : Novel derivatives of N-(3-chloro-4-fluorophenyl)acetamide exhibited significant anti-inflammatory activity, offering insights into the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

  • Local Anesthetic Activities : Derivatives of 2-aminothiazole and 2-aminothiadiazole were synthesized and evaluated for their local anesthetic activity, demonstrating the versatility of thiazole derivatives in medicinal applications (Badiger et al., 2012).

Optoelectronic Properties

  • Optoelectronic Applications : Thiazole-based polythiophenes were investigated for their optoelectronic properties, suggesting potential applications in electronic and photonic devices (Camurlu & Guven, 2015).

Future Directions

Thiazoles and their derivatives continue to be a focus of research due to their wide range of biological activities . Future research may involve the synthesis of new thiazole derivatives and the investigation of their potential as therapeutic agents .

properties

IUPAC Name

N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c1-6(16)14-7-2-3-8(9(12)4-7)10-5-17-11(13)15-10/h2-5H,1H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHWVOIMKVVEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C2=CSC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide

CAS RN

878218-34-9
Record name N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.